An In-Depth Technical Guide to 1-Phenyldibenzofuran: Structure, Properties, and Synthetic Strategies
An In-Depth Technical Guide to 1-Phenyldibenzofuran: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-phenyldibenzofuran, a heterocyclic aromatic compound of interest in various scientific domains, including medicinal chemistry and materials science. This document delineates its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it offers a detailed exploration of synthetic methodologies for its preparation, with a focus on the underlying principles of Suzuki-Miyaura coupling and Ullmann condensation reactions. The guide also touches upon the potential biological activities and safety considerations associated with this class of compounds, aiming to equip researchers with the foundational knowledge required for its application in scientific research and drug development.
Core Chemical Identity and Physicochemical Properties
1-Phenyldibenzofuran is a polycyclic aromatic hydrocarbon containing a central furan ring fused to two benzene rings, with a phenyl group substituted at the 1-position. This structural arrangement confers a rigid, planar geometry and a high degree of aromaticity, which are key determinants of its physical and chemical behavior.
Chemical Structure
The molecular structure of 1-phenyldibenzofuran is characterized by the fusion of a dibenzofuran core with a phenyl substituent.
Caption: Chemical structure of 1-phenyldibenzofuran.
Physicochemical Properties
A summary of the key physicochemical properties of 1-phenyldibenzofuran is presented in the table below. It is important to note that while some experimental data for related compounds is available, specific experimental values for the melting and boiling points of 1-phenyldibenzofuran are not widely reported in the literature. The provided data is a combination of calculated values and data for structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂O | PubChem[1] |
| Molecular Weight | 244.29 g/mol | PubChem[1] |
| CAS Number | 63317-69-1 | PubChem[1] |
| IUPAC Name | 1-phenyldibenzofuran | PubChem[1] |
| logP (octanol/water) | 5.253 (Calculated) | Cheméo[2] |
| Water Solubility | 10⁻¹¹·⁴² mol/L (Calculated) | Cheméo[2] |
| Melting Point | Not available | |
| Boiling Point | Not available |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of 1-phenyldibenzofuran. The following sections detail the expected spectroscopic signatures based on its chemical structure and data from related compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum of 1-phenyldibenzofuran is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the phenyl group and the dibenzofuran core will exhibit distinct chemical shifts and coupling patterns (doublets, triplets, and multiplets) due to their unique electronic environments and through-bond interactions.
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¹³C NMR: The carbon-13 NMR spectrum will display a series of signals corresponding to the 18 carbon atoms in the molecule. The chemical shifts will be indicative of the carbon type (quaternary or protonated) and its position within the aromatic system. Carbons attached to the oxygen atom will appear at a lower field (higher ppm value) compared to other aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of 1-phenyldibenzofuran will be characterized by absorption bands typical of aromatic C-H stretching vibrations (around 3050-3100 cm⁻¹), aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region), and a strong C-O-C stretching band for the furan ether linkage (typically around 1200-1250 cm⁻¹). Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region will provide information about the substitution pattern on the aromatic rings.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 1-phenyldibenzofuran will show a prominent molecular ion peak (M⁺) at m/z 244, corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of a hydrogen atom ([M-H]⁺), a formyl radical ([M-CHO]⁺), or a phenyl group, leading to characteristic fragment ions.
Synthetic Methodologies
The synthesis of 1-phenyldibenzofuran can be approached through several established cross-coupling strategies. The choice of method often depends on the availability of starting materials, desired yield, and tolerance to specific functional groups. Two of the most powerful and versatile methods, the Suzuki-Miyaura coupling and the Ullmann condensation, are detailed below. The rationale behind these choices lies in their proven reliability for forming C-C and C-O bonds, respectively, which are the key steps in constructing the dibenzofuran core and attaching the phenyl substituent.
Suzuki-Miyaura Coupling: A Robust C-C Bond Formation Strategy
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[3][4][5] This method is highly valued for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. For the synthesis of 1-phenyldibenzofuran, this reaction can be strategically employed to form the crucial C-C bond between a pre-functionalized dibenzofuran core and a phenyl group, or vice-versa.
This protocol describes the synthesis of 1-phenyldibenzofuran from 1-bromodibenzofuran and phenylboronic acid. The causality behind this choice is the ready availability of both starting materials and the high efficiency of this specific coupling.
Materials:
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1-Bromodibenzofuran
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Phenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Water
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Argon or Nitrogen gas
Procedure:
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Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromodibenzofuran (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
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Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) in a minimal amount of toluene.
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Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as the active Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add a 4:1 mixture of toluene and ethanol to the reaction flask, followed by the addition of the prepared palladium catalyst solution via syringe.
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Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-phenyldibenzofuran.
Caption: Workflow for the Suzuki-Miyaura synthesis of 1-phenyldibenzofuran.
Ullmann Condensation: A Classic Approach to C-O and C-C Bond Formation
The Ullmann condensation is a copper-catalyzed reaction that is traditionally used for the formation of diaryl ethers (C-O coupling) and biaryls (C-C coupling).[6][7][8] While often requiring higher temperatures than palladium-catalyzed reactions, modern modifications with ligands can facilitate the reaction under milder conditions. This method can be adapted to synthesize 1-phenyldibenzofuran, for instance, by an intramolecular cyclization of a suitably substituted biphenyl derivative to form the furan ring.
A plausible synthetic route would involve the synthesis of 2-bromo-2'-hydroxybiphenyl followed by an intramolecular Ullmann condensation to form the dibenzofuran core. A subsequent Suzuki-Miyaura coupling or a related cross-coupling reaction could then be used to introduce the phenyl group at the 1-position.
Biological Activity and Safety Considerations
The dibenzofuran scaffold is present in a number of natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][10] Benzofuran derivatives, in general, are recognized as a promising scaffold in drug discovery.
Potential Applications in Drug Development
While specific studies on the biological activity of 1-phenyldibenzofuran are limited in the publicly available literature, its structural similarity to other biologically active dibenzofurans suggests it may possess interesting pharmacological properties. Researchers in drug development may consider this molecule as a scaffold for the design of novel therapeutic agents.
Toxicology and Safety
There is limited specific toxicological data available for 1-phenyldibenzofuran. However, data for the parent compound, dibenzofuran, and other related polycyclic aromatic hydrocarbons (PAHs) suggest that compounds in this class should be handled with care. Safety data sheets (SDS) for structurally similar compounds often indicate potential hazards such as skin and eye irritation, and potential for long-term adverse effects in the aquatic environment.[2][4][11]
General Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
Conclusion
1-Phenyldibenzofuran is a molecule with a well-defined chemical structure and predictable spectroscopic characteristics. Its synthesis can be reliably achieved through modern cross-coupling reactions such as the Suzuki-Miyaura coupling. While specific experimental data on its physical properties and biological activity are not extensively documented, the broader class of dibenzofuran and benzofuran derivatives shows significant promise in medicinal chemistry. This guide provides a solid foundation for researchers to understand, synthesize, and further investigate the potential applications of 1-phenyldibenzofuran in their respective fields. Further research is warranted to fully elucidate its physicochemical properties, toxicological profile, and pharmacological potential.
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